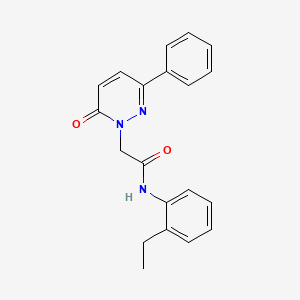
1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride” is a chemical compound with the CAS Number: 1249047-09-3 . It has a molecular weight of 260.2 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach involves the use of a radical mechanism .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrNS/c11-9-6-10(13-8-9)7-12-4-2-1-3-5-12/h6,8H,1-5,7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 260.2 . It is typically stored at temperatures between 2 and 8 degrees Celsius .Wirkmechanismus
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride involves the inhibition of specific enzymes and receptors involved in disease progression. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in cognitive function. Additionally, the compound has been shown to bind to specific receptors involved in the regulation of dopamine levels, which is a neurotransmitter involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease being targeted. The compound has been shown to exhibit significant activity against cancer cells by inducing apoptosis, which is programmed cell death. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride in lab experiments include its high potency and selectivity for specific disease targets. Additionally, the compound is relatively easy to synthesize and can be obtained in high yields. The limitations of using the compound include its potential toxicity and side effects, which can limit its use in certain applications.
Zukünftige Richtungen
For research involving 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride include the development of more potent and selective analogs for specific disease targets. Additionally, the compound's potential as a therapeutic agent for other diseases, including autoimmune disorders and infectious diseases, should be explored. Finally, the compound's potential as a diagnostic tool for specific diseases, including cancer, should be investigated.
Synthesemethoden
The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride involves a multi-step process that includes the reaction of 4-bromothiophen-2-carboxaldehyde with piperidine and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treatment with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-methoxypiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS.ClH/c1-14-10-2-4-13(5-3-10)7-11-6-9(12)8-15-11;/h6,8,10H,2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLVMOWKGXWKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC(=CS2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-{[4-(trifluoromethyl)phenyl]methanesulfonamido}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B2835417.png)




![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835424.png)
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2835426.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2835428.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2835437.png)

